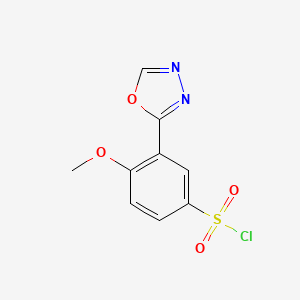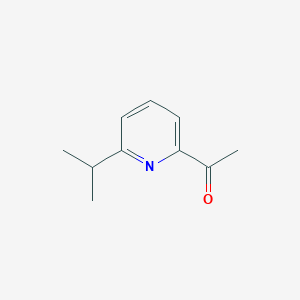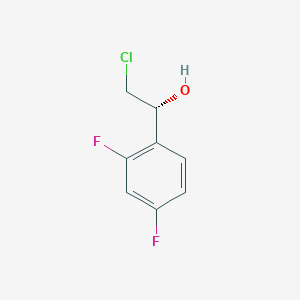
3,3,6-Trimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethylpiperazine-2,5-dione is an organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine and is characterized by the presence of three methyl groups and two ketone functionalities. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,6-Trimethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate amino acid derivatives. For instance, the reaction of 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid with hydrochloride of methyl L-alaninate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce corresponding alcohols.
Scientific Research Applications
3,3,6-Trimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to enhance the permeation of drugs through the skin, acting as a chemical permeation enhancer. This involves interactions with the skin’s lipid matrix and modulation of drug transport pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: A closely related compound with similar structural features but lacking one methyl group.
Alaptide: Another piperazine-2,5-dione derivative studied for its permeation-enhancing properties.
Uniqueness
3,3,6-Trimethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66449-54-5 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10) |
InChI Key |
QWLLBIAYORQXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)







![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)



